molecular formula C8H9ClFN3O B1587183 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine CAS No. 31646-53-4

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

Cat. No. B1587183
CAS RN: 31646-53-4
M. Wt: 217.63 g/mol
InChI Key: WSPHSTZJODFDMB-UHFFFAOYSA-N
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Description

“4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H9ClFN3O . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of “4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” involves reacting morpholine with 2,4-dichloro-5-fluoropyrimidine in the presence of N-ethyl-N,N-diisopropylamine . The reaction is carried out in ethanol under reflux conditions .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” consists of a pyrimidine ring which is substituted with chlorine and fluorine atoms at the 2nd and 5th positions respectively. This pyrimidine ring is attached to a morpholine ring .


Chemical Reactions Analysis

“4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” can participate in various chemical reactions. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” is 217.63 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • A derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized, showing remarkable anti-TB activity and superior anti-microbial activity. It was characterized by NMR, IR, and Mass spectral studies and confirmed by single crystal X-ray diffraction studies (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).

Biological Activity

Antimicrobial Evaluation

Neurokinin-1 Receptor Antagonist

Radioligand for Vasopressin V1B Receptor

Molluscicidal Agent

properties

IUPAC Name

4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHSTZJODFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389491
Record name 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

CAS RN

31646-53-4
Record name 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mandal, K Mitra, D Grotz, X Lin… - Journal of Medicinal …, 2018 - ACS Publications
Herein we describe structure–activity relationship (SAR) and metabolite identification (Met-ID) studies that provided insight into the origin of time-dependent inhibition (TDI) of …
Number of citations: 10 pubs.acs.org

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